molecular formula C5H6N2O3 B2527150 Methyl 5-aminoisoxazole-3-carboxylate CAS No. 1629161-40-5

Methyl 5-aminoisoxazole-3-carboxylate

Cat. No.: B2527150
CAS No.: 1629161-40-5
M. Wt: 142.114
InChI Key: ASPWUCLSRISGIM-UHFFFAOYSA-N
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Description

Methyl 5-aminoisoxazole-3-carboxylate is a chemical compound with the molecular formula C5H6N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing methyl 5-aminoisoxazole-3-carboxylate involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles.

Another method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to produce methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to obtain the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Methyl 5-aminoisoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Biological Activity

Methyl 5-aminoisoxazole-3-carboxylate (MAIC) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, modes of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

MAIC is a derivative of isoxazole, a heterocyclic compound known for its wide range of biological activities. Isoxazole derivatives have been explored for their roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications .

Antimicrobial Properties

MAIC exhibits notable antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of MAIC

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Research has shown that MAIC possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, administration of MAIC significantly reduced paw edema compared to the control group. The observed reduction was attributed to the compound's ability to inhibit leukocyte migration and cytokine release.

The biological activity of MAIC can be attributed to its interaction with various biochemical pathways:

  • Cellular Signaling : MAIC influences signaling pathways involved in inflammation and apoptosis.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process .
  • Receptor Modulation : It acts as a modulator for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of MAIC is essential for evaluating its therapeutic potential. Preliminary studies indicate that MAIC has favorable absorption characteristics and a moderate half-life, allowing for effective dosing regimens. Toxicity assessments reveal that MAIC exhibits low toxicity at therapeutic doses, although further studies are needed to fully elucidate its safety profile .

Comparative Analysis with Similar Compounds

MAIC can be compared with other isoxazole derivatives to highlight its unique properties:

Table 2: Comparison of Isoxazole Derivatives

CompoundBiological ActivityNotable Features
This compoundAntimicrobial, Anti-inflammatoryLow toxicity, Moderate half-life
5-amino-3-methyl-isoxazole-4-carboxylic acidAnticancer, NeuroprotectiveStronger receptor modulation effects
Methyl 5-aminoisoxazole-4-carboxylateAntimicrobialSimilar structure but different activity profile

Properties

IUPAC Name

methyl 5-amino-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPWUCLSRISGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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